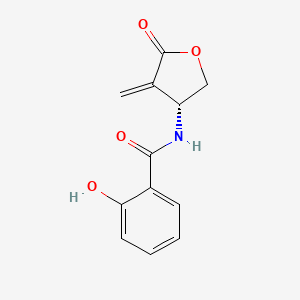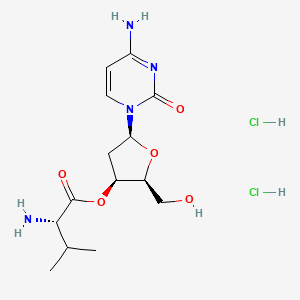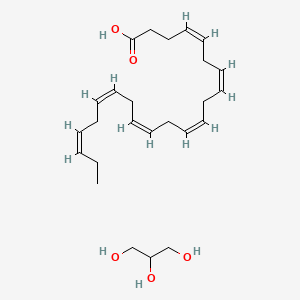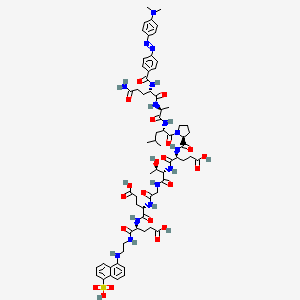
Dabcyl-QALPETGEE-Edans
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dabcyl-QALPETGEE-Edans is a biologically active peptide used primarily as a substrate in fluorescence resonance energy transfer (FRET) assays. This compound consists of a quencher (Dabcyl) and a fluorophore (Edans) linked by a peptide sequence (QALPETGEE). When the peptide bond is intact, the fluorescence of Edans is quenched by Dabcyl. Upon cleavage by specific enzymes, the fluorescence is restored, making it a valuable tool for studying enzymatic activities and protein interactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Dabcyl-QALPETGEE-Edans involves solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process begins with the attachment of the first amino acid to a solid resin, followed by sequential addition of protected amino acids. The Dabcyl and Edans groups are introduced at the appropriate stages of the synthesis. The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .
Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers and large-scale HPLC systems are employed to ensure high yield and purity. The process is optimized for efficiency and cost-effectiveness, making it feasible for commercial production .
Chemical Reactions Analysis
Types of Reactions: Dabcyl-QALPETGEE-Edans primarily undergoes enzymatic cleavage reactions. The peptide bond between specific amino acids is targeted by enzymes such as sortase A, resulting in the separation of the Dabcyl and Edans groups .
Common Reagents and Conditions: The enzymatic reactions involving this compound typically occur in buffered aqueous solutions at physiological pH and temperature. Common reagents include Tris-HCl buffer, calcium chloride, and sodium chloride .
Major Products Formed: The major products formed from the enzymatic cleavage of this compound are the individual Dabcyl and Edans groups, along with the cleaved peptide fragments. The restoration of Edans fluorescence is a key indicator of successful cleavage .
Scientific Research Applications
Dabcyl-QALPETGEE-Edans is widely used in scientific research due to its role in FRET assays. These assays are employed to study enzyme kinetics, protein-protein interactions, and the activity of proteases. The compound is particularly valuable in the fields of biochemistry, molecular biology, and drug discovery .
Chemistry: In chemistry, this compound is used to investigate the catalytic mechanisms of enzymes and to screen for enzyme inhibitors. Its ability to provide real-time fluorescence readouts makes it an essential tool for high-throughput screening .
Biology: In biological research, the compound is used to study cellular processes involving proteases and other enzymes. It helps in understanding the regulation of these enzymes and their role in various biological pathways .
Medicine: In medicine, this compound is used to develop diagnostic assays for detecting enzyme activity associated with diseases. It is also employed in the screening of potential therapeutic agents targeting specific enzymes .
Industry: In the industrial sector, the compound is used in the production of diagnostic kits and research reagents. Its applications extend to quality control and process optimization in biotechnology and pharmaceutical industries .
Mechanism of Action
Dabcyl-QALPETGEE-Edans functions through a mechanism known as fluorescence resonance energy transfer (FRET). In its intact form, the fluorescence of Edans is quenched by the proximity of Dabcyl. Upon enzymatic cleavage of the peptide bond, the distance between Dabcyl and Edans increases, resulting in the restoration of Edans fluorescence. This change in fluorescence is used to monitor enzymatic activity in real-time .
Comparison with Similar Compounds
Similar Compounds:
- Fluorescein and Dabcyl (FAM/Lys-Dabcyl)
- Fluorescein and Tamra (FAM/TAMRA)
- Methoxy-coumarin-acetic-acid (MCA) and 2,4-Dinitrophenyl (DNP)
- Ortho-aminobenzoic acid (Abz) and 2,4-dinitrophenyl (Dnp) or N-(2,4-dinitrophenyl)ethylenediamine (EDDnp) .
Uniqueness: Dabcyl-QALPETGEE-Edans is unique due to its specific peptide sequence and the combination of Dabcyl and Edans as the quencher-fluorophore pair. This combination provides high sensitivity and specificity for detecting enzymatic activity, making it a preferred choice for various FRET-based assays .
Properties
Molecular Formula |
C67H89N15O21S |
|---|---|
Molecular Weight |
1472.6 g/mol |
IUPAC Name |
(4S)-4-[[2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[4-[[4-(dimethylamino)phenyl]diazenyl]benzoyl]amino]-5-oxopentanoyl]amino]propanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-4-carboxybutanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-5-[[(2S)-4-carboxy-1-oxo-1-[2-[(5-sulfonaphthalen-1-yl)amino]ethylamino]butan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C67H89N15O21S/c1-36(2)34-50(77-59(92)37(3)72-62(95)48(23-27-53(68)84)74-60(93)39-15-17-40(18-16-39)79-80-41-19-21-42(22-20-41)81(5)6)67(100)82-33-9-13-51(82)65(98)76-49(26-30-57(90)91)64(97)78-58(38(4)83)66(99)71-35-54(85)73-47(25-29-56(88)89)63(96)75-46(24-28-55(86)87)61(94)70-32-31-69-45-12-7-11-44-43(45)10-8-14-52(44)104(101,102)103/h7-8,10-12,14-22,36-38,46-51,58,69,83H,9,13,23-35H2,1-6H3,(H2,68,84)(H,70,94)(H,71,99)(H,72,95)(H,73,85)(H,74,93)(H,75,96)(H,76,98)(H,77,92)(H,78,97)(H,86,87)(H,88,89)(H,90,91)(H,101,102,103)/t37-,38+,46-,47-,48-,49-,50-,51-,58-/m0/s1 |
InChI Key |
YYEHPZAOYVLULL-YNFGKMMXSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)NCCNC1=CC=CC2=C1C=CC=C2S(=O)(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)N)NC(=O)C4=CC=C(C=C4)N=NC5=CC=C(C=C5)N(C)C)O |
Canonical SMILES |
CC(C)CC(C(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)NC(C(C)O)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NCCNC2=CC=CC3=C2C=CC=C3S(=O)(=O)O)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)C4=CC=C(C=C4)N=NC5=CC=C(C=C5)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-[(1R)-1-hydroxyethyl]oxolan-2-yl]pyrimidin-2-one](/img/structure/B12392325.png)
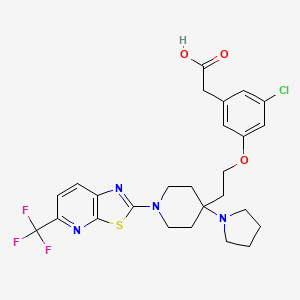
![(2R)-3-[[(2S)-2-carboxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]disulfanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B12392340.png)

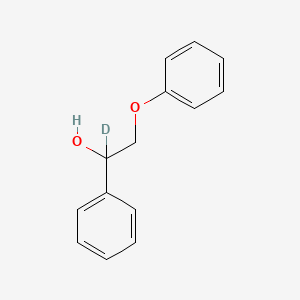
![(7R,8R,9S,13S,14S,17S)-16,16,17-trideuterio-13-methyl-7-[9-(4,4,5,5,5-pentafluoropentylsulfonyl)nonyl]-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B12392374.png)
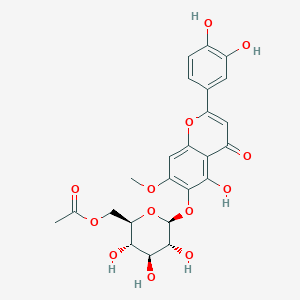
![1-[(2R,4S,5R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12392388.png)
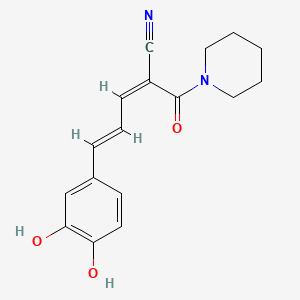
![1-[(2R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-5-iodopyrimidine-2,4-dione](/img/structure/B12392393.png)
